

TMP778: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *TMP778*

Cat. No.: *B10824322*

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An In-depth Review of the Chemical Structure, Properties, and Mechanism of Action of a Potent RORyt Inverse Agonist

Abstract

TMP778 is a potent and selective small molecule inverse agonist of the Retinoid-related orphan receptor gamma t (RORyt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are critically involved in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORyt activity, **TMP778** effectively suppresses Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **TMP778**. It details the molecular mechanism of action, summarizes key in vitro and in vivo data, and provides detailed experimental protocols for its characterization, positioning **TMP778** as a valuable tool for research and a potential therapeutic candidate for autoimmune disorders.

Chemical Structure and Physicochemical Properties

TMP778 is a complex heterocyclic molecule with the chemical formula C₃₁H₃₀N₂O₄ and a molecular weight of 494.59 g/mol .[\[1\]](#)

IUPAC Name: 2-(2-((S)-(3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-(2,4-dimethylphenyl)(phenyl)methyl)acetamide[\[1\]](#)

SMILES String: CC1=NOC(C)=C1--INVALID-LINK--C2=CC3=CC(CC(N--INVALID-LINK--C5=CC=C(C=C5C)C)=O)=CC=C3O2[\[1\]](#)

Table 1: Physicochemical Properties of **TMP778**

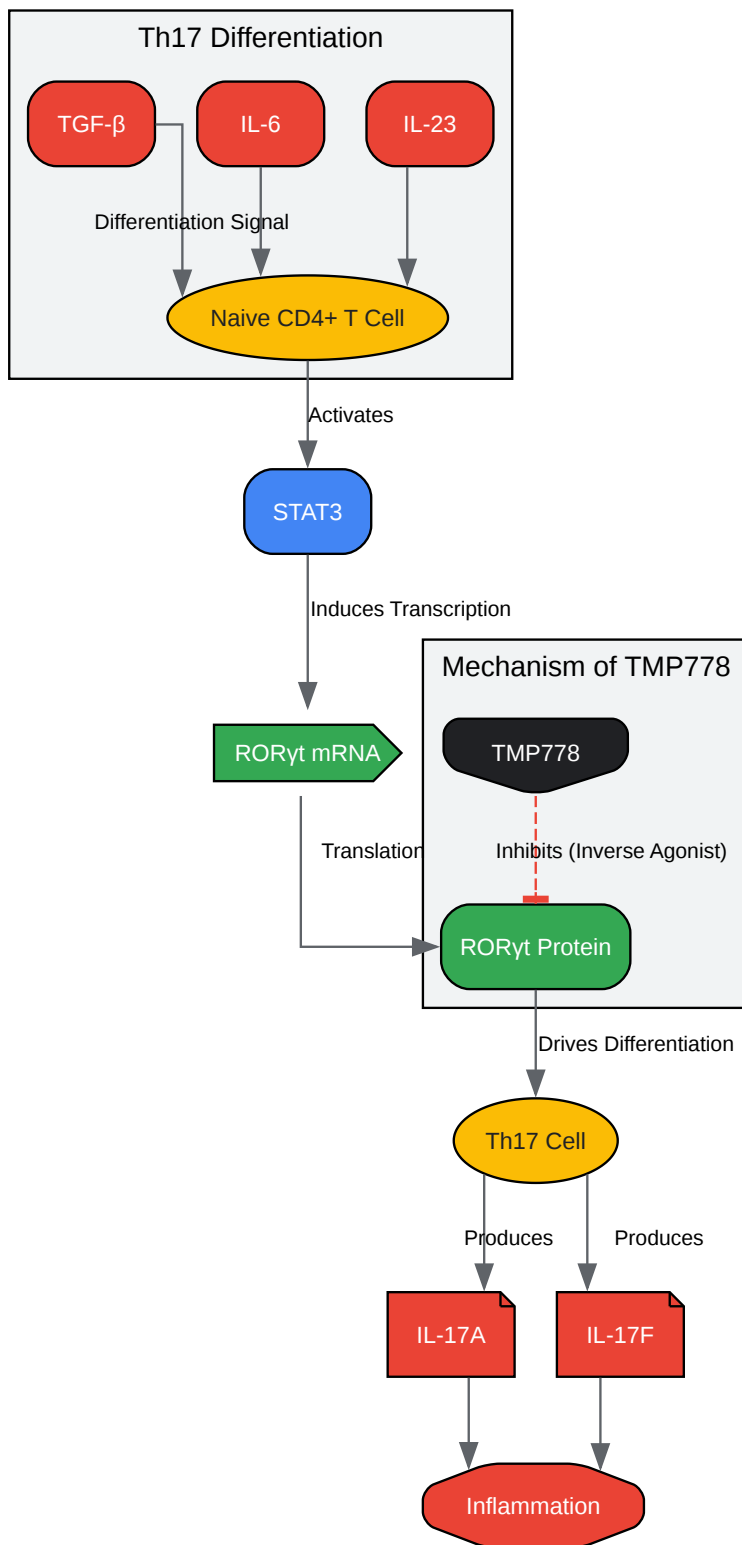
| Property | Value | Reference |
|-------------------|-----------------|---------------------|
| Molecular Formula | C31H30N2O4 | [1] |
| Molecular Weight | 494.59 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [2] |

Mechanism of Action: Inhibition of the RORyt Signaling Pathway

TMP778 functions as an inverse agonist of RORyt, a nuclear receptor that plays a pivotal role in the transcriptional regulation of Th17 cell differentiation and function. In its active state, RORyt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, thereby driving their transcription.

TMP778 binds to the ligand-binding domain (LBD) of RORyt, inducing a conformational change that prevents the recruitment of coactivators necessary for transcriptional activation. This inhibition of RORyt activity leads to a significant reduction in the expression of Th17 signature cytokines, thus ameliorating pro-inflammatory responses.

RORyt Signaling Pathway and TMP778 Inhibition

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Biological Activity and Efficacy

The biological activity of **TMP778** has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of RORyt and subsequent anti-inflammatory effects.

In Vitro Activity

TMP778 exhibits potent inhibitory activity in various cell-free and cell-based assays.

Table 2: In Vitro IC50 Values of **TMP778**

| Assay | Description | IC50 | Reference |
|--|---|--------|-----------|
| FRET Assay | Measures the disruption of the RORyt-coactivator peptide interaction. | 5 nM | [3] |
| IL-17F Promoter Assay | Quantifies the inhibition of RORyt-mediated transcription in a reporter cell line. | 17 nM | [3] |
| Th17 Cell Differentiation | Measures the inhibition of IL-17 production in differentiating mouse Th17 cells. | 100 nM | [4][5] |
| Tc17 Cell IL-17A Production | Measures the inhibition of IL-17A secretion from human Tc17 cells. | 5 nM | [5] |
| Differentiated Th17 Cell IL-17A Production | Measures the inhibition of IL-17A secretion from already differentiated human Th17 cells. | 30 nM | [5] |

In Vivo Efficacy

The therapeutic potential of **TMP778** has been evaluated in animal models of autoimmune diseases, most notably Experimental Autoimmune Uveitis (EAU), a model for human uveitis.

In a study utilizing a mouse model of EAU, administration of **TMP778** resulted in a significant reduction in disease severity.^{[2][6][7]} Treatment with **TMP778** led to decreased production of both IL-17 and IFN- γ by splenocytes.^{[2][7]} Histological analysis of the eyes of **TMP778**-treated mice showed a marked reduction in inflammatory cell infiltration compared to vehicle-treated controls.^[2] Furthermore, **TMP778** treatment was associated with reduced expression of both ROR γ t and T-bet, the master transcription factor for Th1 cells, in eye-infiltrating lymphocytes.^[2]

Table 3: In Vivo Efficacy of **TMP778** in the EAU Mouse Model

| Parameter | Observation | Reference |
|--|--|-------------------|
| Clinical Score of EAU | Significantly reduced compared to vehicle-treated group. | ^{[2][7]} |
| IL-17 Production by Splenocytes | Significantly decreased in response to IRBP stimulation. | ^{[2][7]} |
| IFN- γ Production by Splenocytes | Significantly decreased in response to IRBP stimulation. | ^{[2][7]} |
| Histopathology | Reduced inflammatory cell infiltration in the retina. | ^[2] |
| ROR γ t Expression in Ocular Infiltrating Cells | Markedly lower in TMP778-treated mice. | ^[2] |
| T-bet Expression in Ocular Infiltrating Cells | Markedly lower in TMP778-treated mice. | ^[2] |

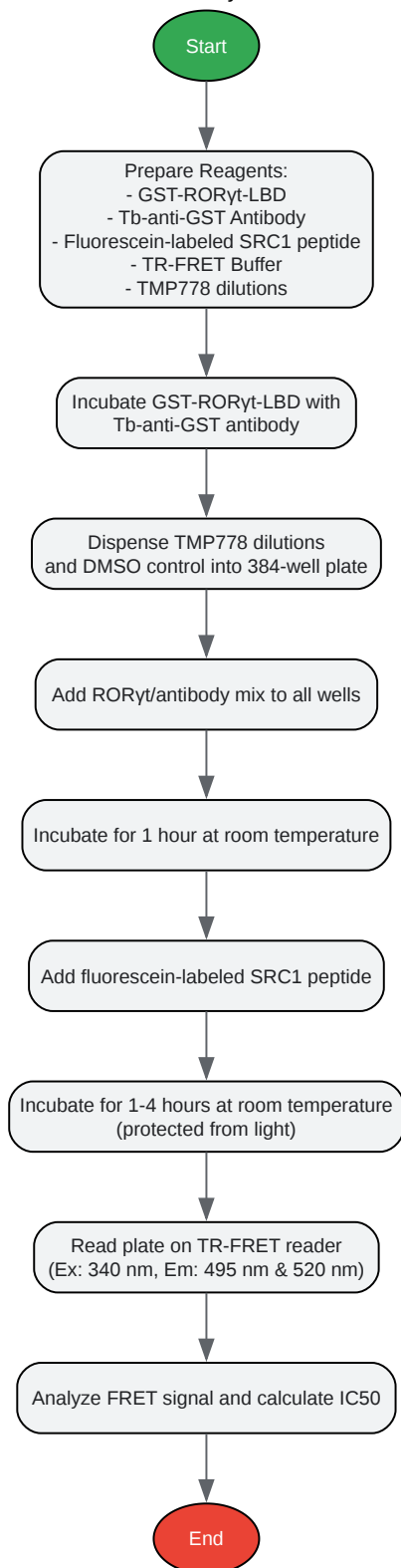
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **TMP778**.

RORyt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to quantify the ability of a compound to disrupt the interaction between the RORyt Ligand Binding Domain (LBD) and a co-activator peptide.

TR-FRET Assay Workflow

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TR-FRET Assay Workflow

Materials:

- Recombinant GST-tagged RORyt-LBD
- Terbium (Tb)-labeled anti-GST antibody
- Fluorescein-labeled SRC1 co-activator peptide
- TR-FRET Assay Buffer
- **TMP778**
- DMSO
- 384-well low-volume black assay plates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of **TMP778** in DMSO.
- Prepare a master mix of GST-RORyt-LBD and Tb-anti-GST antibody in TR-FRET assay buffer and incubate for 30 minutes at room temperature.
- Dispense the **TMP778** dilutions and DMSO (vehicle control) into the wells of a 384-well plate.
- Add the RORyt/antibody mixture to all wells.
- Incubate the plate for 1 hour at room temperature.
- Add the fluorescein-labeled SRC1 co-activator peptide to all wells.
- Incubate for 1-4 hours at room temperature, protected from light.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (acceptor) and 520 nm (donor) following excitation at 340 nm.

- Calculate the FRET ratio and determine the IC50 value for **TMP778**.

RORyt Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of RORyt in a cellular context.

Materials:

- HEK293T cells (or other suitable cell line)
- Expression plasmid for GAL4 DNA-binding domain fused to RORyt-LBD
- Luciferase reporter plasmid with a GAL4 Upstream Activation Sequence (UAS)
- Transfection reagent
- Cell culture medium and supplements
- **TMP778**
- Luciferase assay reagent
- Luminometer

Procedure:

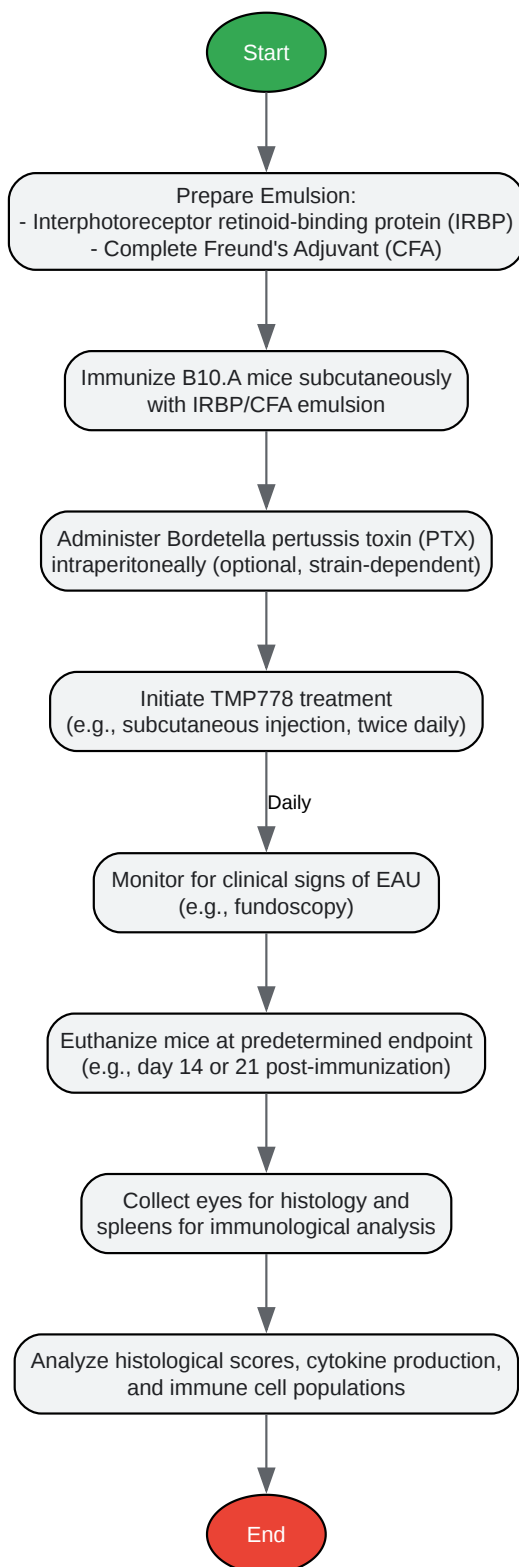
- Co-transfect HEK293T cells with the GAL4-RORyt-LBD expression plasmid and the UAS-luciferase reporter plasmid.
- After 24 hours, treat the transfected cells with serial dilutions of **TMP778** or DMSO (vehicle control).
- Incubate the cells for an additional 24 hours.
- Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

- Calculate the percent inhibition of ROR γ t transcriptional activity and determine the IC₅₀ value.

Induction and Assessment of Experimental Autoimmune Uveitis (EAU)

This in vivo model is used to evaluate the efficacy of **TMP778** in a disease-relevant setting.

EAU Induction and Treatment Workflow

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EAU Induction and Treatment Workflow

Materials:

- B10.A mice (or other susceptible strain)
- Interphotoreceptor retinoid-binding protein (IRBP) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Bordetella pertussis toxin (PTX)
- **TMP778**
- Vehicle for **TMP778** (e.g., 3% dimethylacetamide, 10% Solutol, and 87% saline)
- Fundoscope
- Histology equipment and reagents
- ELISA kits for IL-17 and IFN- γ
- Flow cytometry reagents

Procedure:

- Prepare an emulsion of IRBP peptide in CFA.
- Immunize mice subcutaneously with the IRBP/CFA emulsion.
- Administer PTX intraperitoneally (the requirement and dose of PTX can be strain-dependent).
- Initiate treatment with **TMP778** or vehicle on the day of immunization or at the onset of disease. A typical dosing regimen is 20 mg/kg administered subcutaneously twice daily.
- Monitor the mice for clinical signs of EAU using fundoscopy at regular intervals.
- At the end of the study (e.g., day 14 or 21 post-immunization), euthanize the mice.

- Collect eyes for histological analysis to assess the degree of inflammation and tissue damage.
- Isolate splenocytes and re-stimulate them in vitro with IRBP to measure the production of IL-17 and IFN- γ by ELISA.
- Perform flow cytometric analysis on ocular infiltrating cells and splenocytes to characterize immune cell populations.

Conclusion

TMP778 is a well-characterized, potent, and selective inverse agonist of ROR γ t. Its ability to effectively suppress Th17 cell differentiation and function, coupled with its demonstrated efficacy in preclinical models of autoimmune disease, makes it an invaluable research tool for dissecting the role of the Th17 pathway in health and disease. Furthermore, the data presented in this guide underscore the potential of **TMP778** as a lead compound for the development of novel therapeutics for the treatment of a range of autoimmune and inflammatory conditions. The detailed experimental protocols provided herein will facilitate further investigation into the biological activities and therapeutic applications of this promising molecule.

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